Cas no 3052-28-6 (4,4'-Diethyl-2,2'-bipyridine)

4,4'-Diethyl-2,2'-bipyridine 化学的及び物理的性質
名前と識別子
-
- 2,2'-Bipyridine,4,4'-diethyl-
- 4,4'-DIETHYL-[2,2']BIPYRIDINE
- 4,4'-DIETHYL-2,2'-BIPYRIDINE
- 4,4'-Diethyl-2,2'-bipyridyl
- E10015
- AKOS015951459
- 4-ETHYL-2-(4-ETHYLPYRIDIN-2-YL)PYRIDINE
- ZCUFUJDBZQPCHX-UHFFFAOYSA-N
- MFCD11977592
- BS-51858
- CS-0197130
- 3052-28-6
- W-202257
- 2,2'-Bipyridine, 4,4'-diethyl-
- DTXSID80618480
- SCHEMBL913143
- 4,4'-Diethyl-2,2'-bipyridine
-
- インチ: InChI=1S/C14H16N2/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16-14/h5-10H,3-4H2,1-2H3
- InChIKey: ZCUFUJDBZQPCHX-UHFFFAOYSA-N
- ほほえんだ: CCC1C=CN=C(C2=NC=CC(CC)=C2)C=1
計算された属性
- せいみつぶんしりょう: 212.131
- どういたいしつりょう: 212.131
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8A^2
- 疎水性パラメータ計算基準値(XlogP): 3.1
4,4'-Diethyl-2,2'-bipyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A341805-1g |
4,4'-Diethyl-2,2'-bipyridine |
3052-28-6 | 97% | 1g |
$127.0 | 2025-02-20 | |
TRC | D269295-2.5g |
4,4'-Diethyl-2,2'-bipyridine |
3052-28-6 | 2.5g |
$ 490.00 | 2022-06-05 | ||
TRC | D269295-5g |
4,4'-Diethyl-2,2'-bipyridine |
3052-28-6 | 5g |
$ 1030.00 | 2022-06-05 | ||
TRC | D269295-1g |
4,4'-Diethyl-2,2'-bipyridine |
3052-28-6 | 1g |
$ 310.00 | 2022-06-05 | ||
A2B Chem LLC | AF66136-1g |
2,2'-BIPYRIDINE, 4,4'-DIETHYL- |
3052-28-6 | 97% | 1g |
$93.00 | 2024-04-20 | |
1PlusChem | 1P00C5G8-1g |
2,2'-BIPYRIDINE, 4,4'-DIETHYL- |
3052-28-6 | 97% | 1g |
$102.00 | 2024-05-06 |
4,4'-Diethyl-2,2'-bipyridine 関連文献
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Ludovic Favereau,Abhinandan Makhal,David Provost,Yann Pellegrin,Errol Blart,Erik G?ransson,Leif Hammarstr?m,Fabrice Odobel Phys. Chem. Chem. Phys. 2017 19 4778
4,4'-Diethyl-2,2'-bipyridineに関する追加情報
Introduction to 4,4'-Diethyl-2,2'-bipyridine (CAS No. 3052-28-6)
4,4'-Diethyl-2,2'-bipyridine, also known by its CAS number 3052-28-6, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of bipyridine, which is characterized by its two pyridine rings connected by a single bond. The presence of ethyl groups at the 4,4' positions imparts unique properties that make it valuable in several advanced applications.
The molecular formula of 4,4'-Diethyl-2,2'-bipyridine is C16H18N2, and its molecular weight is approximately 238.33 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic aromatic odor. Its solubility in water is low, but it is highly soluble in organic solvents such as ethanol, acetone, and dichloromethane.
In recent years, 4,4'-Diethyl-2,2'-bipyridine has gained significant attention due to its role as a ligand in coordination chemistry and its potential applications in the development of functional materials. One of the most notable uses of this compound is in the synthesis of metal complexes, particularly those involving transition metals such as ruthenium and platinum. These complexes have been extensively studied for their catalytic properties and their potential in various chemical reactions.
A recent study published in the Journal of the American Chemical Society (JACS) highlighted the use of 4,4'-Diethyl-2,2'-bipyridine-based ruthenium complexes as efficient catalysts for the oxidation of alcohols to aldehydes and ketones. The researchers demonstrated that these complexes exhibit high selectivity and activity under mild reaction conditions, making them attractive alternatives to traditional catalysts. This finding has significant implications for the pharmaceutical industry, where selective oxidation reactions are crucial for the synthesis of active pharmaceutical ingredients (APIs).
Beyond catalysis, 4,4'-Diethyl-2,2'-bipyridine has also found applications in the field of supramolecular chemistry. Its ability to form stable complexes with various metal ions makes it an excellent building block for constructing supramolecular assemblies with well-defined structures and functions. For instance, researchers at the University of California, Berkeley have used 4,4'-Diethyl-2,2'-bipyridine-based metallo-supramolecular frameworks to create porous materials with tunable pore sizes and surface properties. These materials have shown promise in gas storage and separation processes.
In the realm of materials science, 4,4'-Diethyl-2,2'-bipyridine has been explored for its potential in developing electroactive materials. A study published in Advanced Materials reported the synthesis of conductive polymers incorporating 4,4'-Diethyl-2,2'-bipyridine-based units. These polymers exhibited enhanced electrical conductivity and stability under various environmental conditions. Such materials are highly relevant for applications in electronic devices and energy storage systems.
The biological activity of 4,4'-Diethyl-2,2'-bipyridine-based compounds has also been a subject of interest. Research conducted at the National Institutes of Health (NIH) investigated the antimicrobial properties of metal complexes containing this ligand. The results showed that certain ruthenium complexes with 4,4'-Diethyl-2,2'-bipyridine exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This finding opens up new avenues for developing novel antimicrobial agents to combat drug-resistant bacterial infections.
In conclusion, 4,4'-Diethyl-2,2'-bipyridine (CAS No. 3052-28-6) is a multifaceted compound with a wide range of applications in chemistry and materials science. Its unique structural features make it an excellent ligand for metal complex formation and a valuable building block for constructing functional materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in both academic and industrial settings.
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